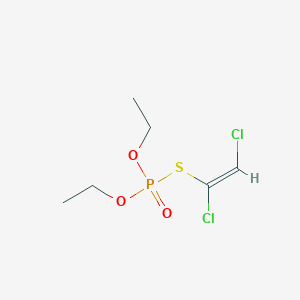
(E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene, also known as C2-Cl-Phosphorothioate, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of organophosphorus compounds and is known for its potent insecticidal and acaricidal properties.
Mechanism Of Action
(E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene is an acetylcholinesterase inhibitor that works by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the cholinergic receptors. The overstimulation of the cholinergic receptors can lead to a range of physiological effects, including respiratory failure, convulsions, and death.
Biochemical And Physiological Effects
(E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase activity in the nervous system, leading to an accumulation of acetylcholine. This can result in a range of physiological effects, including respiratory failure, convulsions, and death. Additionally, (E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene has been shown to have toxic effects on the liver, kidneys, and other organs.
Advantages And Limitations For Lab Experiments
(E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene has been widely used in laboratory experiments due to its potent insecticidal and acaricidal properties. However, the use of this compound has limitations, as it is highly toxic and can pose a risk to researchers if not handled properly. Additionally, (E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene is not selective in its inhibition of acetylcholinesterase, and can also inhibit other enzymes in the nervous system, leading to unintended physiological effects.
Future Directions
There are several future directions for research on (E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene. One area of research is the development of more selective acetylcholinesterase inhibitors that can be used to treat neurological disorders such as Alzheimer's disease. Another area of research is the development of safer and more effective insecticides and acaricides that can be used in agriculture. Additionally, research is needed to better understand the environmental and human health effects of organophosphate pesticides, including (E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene.
Synthesis Methods
The synthesis of (E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene can be achieved by reacting 2-chloroethanol with thionyl chloride to obtain 2-chloroethyl chloroformate. The obtained product is then reacted with diethyl phosphite and potassium sulfide to obtain (E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene.
Scientific Research Applications
(E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene has been used in scientific research to study the mechanism of action of acetylcholinesterase inhibitors. It has also been used as a tool to investigate the role of acetylcholine in the nervous system. Furthermore, (E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene has been used to study the effects of organophosphate pesticides on the environment and human health.
properties
CAS RN |
1885-91-2 |
|---|---|
Product Name |
(E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene |
Molecular Formula |
C6H11Cl2O3PS |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
(E)-1,2-dichloro-1-diethoxyphosphorylsulfanylethene |
InChI |
InChI=1S/C6H11Cl2O3PS/c1-3-10-12(9,11-4-2)13-6(8)5-7/h5H,3-4H2,1-2H3/b6-5- |
InChI Key |
JTNXJBWNMSFKDV-WAYWQWQTSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)S/C(=C\Cl)/Cl |
SMILES |
CCOP(=O)(OCC)SC(=CCl)Cl |
Canonical SMILES |
CCOP(=O)(OCC)SC(=CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238842.png)
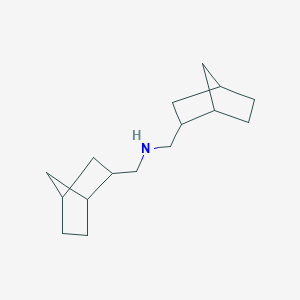
![(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B238850.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)
![1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B238870.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)
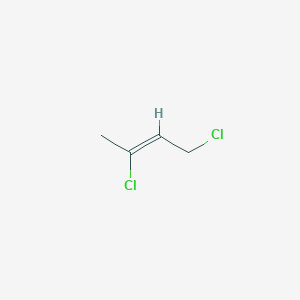
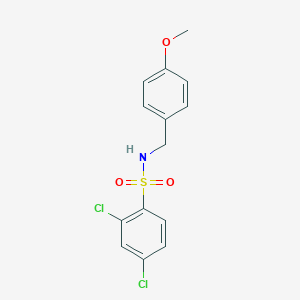
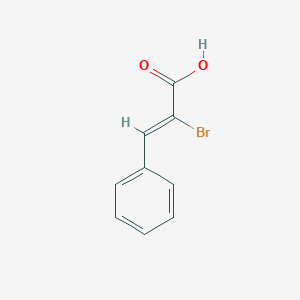
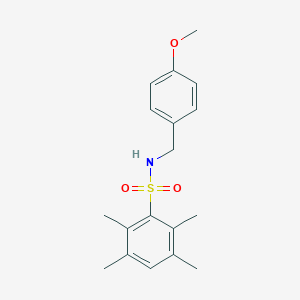
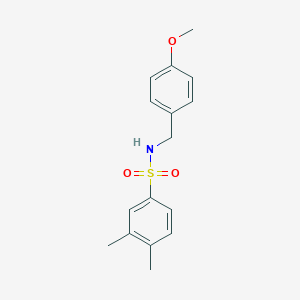


![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)